REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[Cl:9])[NH2:5].[CH:10](O)=[O:11]>O>[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[Cl:9])[NH:5][CH:10]=[O:11]
|
Name
|
|
Quantity
|
1000 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(N)C=CC1Cl
|
Name
|
|
Quantity
|
585 g
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 90° C. for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with heating
|
Type
|
TEMPERATURE
|
Details
|
the mixture was gradually cooled
|
Type
|
CUSTOM
|
Details
|
precipitation of the crystals
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 30 min.
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
the crystals were collected by filtration
|
Type
|
WASH
|
Details
|
The crystals were washed with water (1.2 L)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 40° C. for 8 hrs
|
Duration
|
8 h
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(NC=O)C=CC1Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1160.8 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |